molecular formula C13H14N4O5S B2448226 4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide CAS No. 327092-66-0

4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide

Cat. No. B2448226
CAS RN: 327092-66-0
M. Wt: 338.34
InChI Key: DIGVFAXITWRGBP-UHFFFAOYSA-N
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Description

4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as MNBS-Hydrazone and has shown promising results in various scientific research applications.

Scientific Research Applications

  • Structural Analysis and Crystallography :

    • The compound's structure displays characteristic features of benzenesulfonamide derivatives, with N-phenyl rings twisted relative to the benzene ring of the phenylsulfonamide group. This structural aspect is crucial for understanding the compound's interactions and stability (Główka, Olubek, & Olczak, 1995).
  • Synthesis and Bioactivity Studies :

    • New derivatives of 4-hydrazinobenzenesulfonamide have been synthesized, showing potential as carbonic anhydrase inhibitors. These derivatives could be crucial for further anti-tumor activity studies (Gul et al., 2016).
  • Carbonic Anhydrase Inhibitory Effects :

    • 4-(2-substituted hydrazinyl)benzenesulfonamides, synthesized by microwave irradiation, have shown potent inhibitory effects against human cytosolic isoforms hCA I and II, indicating their relevance in biochemical research and potential therapeutic applications (Gul et al., 2016).
  • Chemical Synthesis and Applications :

    • The synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase has been described, underscoring the compound's significance in creating enzyme inhibitors (Röver et al., 1997).
    • Chlorosulfonation of 2-nitroanisole provided a precursor for “Acid Alizarin Violet N” derivatives, highlighting the compound's role in dye and pigment synthesis (Katritzky et al., 1993).
  • Potential in Photodynamic Therapy :

    • New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, showcasing the potential of 4-hydrazinobenzenesulfonamide derivatives in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
  • Radioligand Synthesis for PET Imaging :

    • The synthesis of N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide as a new potential PET selective CB2 radioligand demonstrates the compound's applicability in advanced imaging techniques (Gao et al., 2014).
  • Supramolecular Architecture Studies :

    • The study of crystal structures of related benzenesulfonamides provides insights into how different molecular shapes influence the geometry of three-dimensional crystal-packing modes, which is essential for understanding molecular interactions and designing new materials (Rodrigues et al., 2015).

properties

IUPAC Name

4-hydrazinyl-N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5S/c1-22-13-5-3-2-4-11(13)16-23(20,21)9-6-7-10(15-14)12(8-9)17(18)19/h2-8,15-16H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGVFAXITWRGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-N-(2-methoxy-phenyl)-3-nitro-benzenesulfonamide

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